![molecular formula C15H15N5O B14185331 Urea, N-(2-pyridinylmethyl)-N'-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)- CAS No. 858117-24-5](/img/structure/B14185331.png)
Urea, N-(2-pyridinylmethyl)-N'-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N-(2-pyridinylmethyl)-N’-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)- is a complex organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and industrial processes. The unique structure of this compound, featuring both pyridine and pyrrolo[2,3-b]pyridine moieties, makes it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(2-pyridinylmethyl)-N’-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)- typically involves the reaction of appropriate pyridine and pyrrolo[2,3-b]pyridine derivatives with isocyanates or carbamoyl chlorides. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Urea, N-(2-pyridinylmethyl)-N’-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrrolo[2,3-b]pyridine rings using halogenated derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, derivatives of this compound may exhibit interesting pharmacological properties, making them candidates for drug development. They can interact with various biological targets, including enzymes and receptors.
Medicine
In medicine, this compound and its derivatives could be investigated for their potential therapeutic effects. They may act as inhibitors or activators of specific biological pathways, offering new avenues for treatment.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Urea, N-(2-pyridinylmethyl)-N’-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
- Urea, N-(2-pyridinylmethyl)-N’-(1H-indol-3-ylmethyl)-
- Urea, N-(2-pyridinylmethyl)-N’-(1H-benzimidazol-2-ylmethyl)-
- Urea, N-(2-pyridinylmethyl)-N’-(1H-pyrrolo[3,2-b]pyridin-3-ylmethyl)-
Uniqueness
Compared to these similar compounds, Urea, N-(2-pyridinylmethyl)-N’-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)- stands out due to its specific structural features, which may confer unique chemical reactivity and biological activity. The presence of both pyridine and pyrrolo[2,3-b]pyridine rings allows for diverse interactions and applications.
Propiedades
Número CAS |
858117-24-5 |
|---|---|
Fórmula molecular |
C15H15N5O |
Peso molecular |
281.31 g/mol |
Nombre IUPAC |
1-(pyridin-2-ylmethyl)-3-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)urea |
InChI |
InChI=1S/C15H15N5O/c21-15(20-10-12-4-1-2-6-16-12)19-9-11-8-18-14-13(11)5-3-7-17-14/h1-8H,9-10H2,(H,17,18)(H2,19,20,21) |
Clave InChI |
GNTBUBYNPJOYFC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CNC(=O)NCC2=CNC3=C2C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Pyrimidin-2-yl)sulfanyl]tetradecanoic acid](/img/structure/B14185256.png)
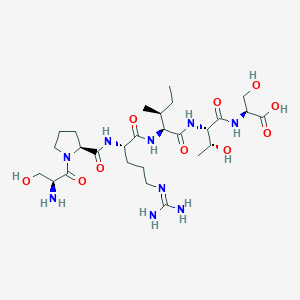
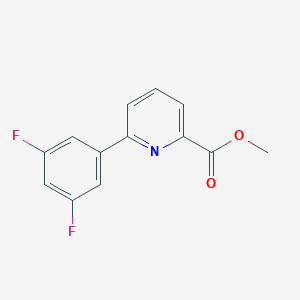
![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-[(1S)-1-phenylethyl]-](/img/structure/B14185272.png)
![1-Phenyl-3-{[1-(phenylsulfanyl)naphthalen-2-yl]amino}but-2-en-1-one](/img/structure/B14185278.png)
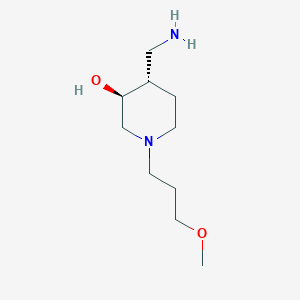
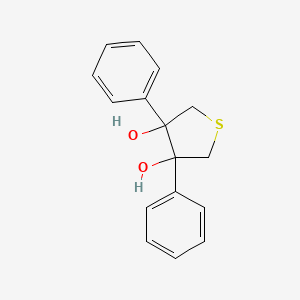
![5-[5-(1-Hydroxynonyl)oxolan-2-YL]pentanoic acid](/img/structure/B14185301.png)
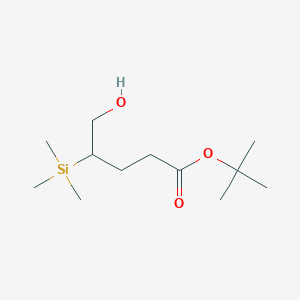
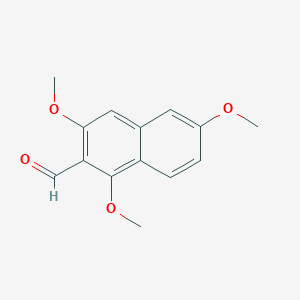
![3-(3H-Naphtho[2,1-b]pyran-3-ylidene)butan-2-one](/img/structure/B14185315.png)


![9-Bromo-6-[(morpholin-4-yl)methyl]benzo[h]isoquinolin-1(2H)-one](/img/structure/B14185328.png)
